
N-Methyl-2,3-dihydro-1H-indole-7-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Methyl-2,3-dihydro-1H-indole-7-carboxamide is a heterocyclic compound that belongs to the indole family. Indole derivatives are known for their wide range of biological activities and applications in various fields such as chemistry, biology, and medicine. This compound features a methyl group attached to the nitrogen atom of the indole ring and a carboxamide group at the 7th position, making it a unique and interesting molecule for scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-2,3-dihydro-1H-indole-7-carboxamide can be achieved through several methods. One common approach involves the Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde in the presence of an acid catalyst to form the indole ring . The resulting indole can then be methylated at the nitrogen atom using methyl iodide or methyl sulfate under basic conditions . Finally, the carboxamide group can be introduced at the 7th position through a reaction with an appropriate carboxylic acid derivative, such as an acyl chloride or anhydride .
Industrial Production Methods
Industrial production of this compound typically involves large-scale Fischer indole synthesis followed by methylation and carboxamide formation. The process is optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques .
Analyse Des Réactions Chimiques
Types of Reactions
N-Methyl-2,3-dihydro-1H-indole-7-carboxamide undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether or borane in tetrahydrofuran.
Major Products Formed
Oxidation: N-Methyl-2,3-dihydro-1H-indole-7-carboxylic acid.
Reduction: N-Methyl-2,3-dihydro-1H-indole-7-amine.
Substitution: Various substituted indole derivatives depending on the reagent used.
Applications De Recherche Scientifique
N-Methyl-2,3-dihydro-1H-indole-7-carboxamide has several scientific research applications:
Mécanisme D'action
The mechanism of action of N-Methyl-2,3-dihydro-1H-indole-7-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to biological effects . For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects . The exact molecular targets and pathways depend on the specific biological context and the structure of the compound .
Comparaison Avec Des Composés Similaires
N-Methyl-2,3-dihydro-1H-indole-7-carboxamide can be compared with other similar compounds, such as:
N-Methylindole: Lacks the carboxamide group, making it less versatile in terms of chemical reactivity and biological activity.
2,3-Dihydro-1H-indole-7-carboxamide: Lacks the methyl group on the nitrogen atom, which can affect its binding affinity and selectivity for certain targets.
N-Methyl-1H-indole-7-carboxamide: Lacks the dihydro structure, which can influence its chemical stability and reactivity.
These comparisons highlight the unique features of this compound, such as its specific substitution pattern and structural characteristics, which contribute to its distinct chemical and biological properties .
Propriétés
Numéro CAS |
631913-17-2 |
|---|---|
Formule moléculaire |
C10H12N2O |
Poids moléculaire |
176.21 g/mol |
Nom IUPAC |
N-methyl-2,3-dihydro-1H-indole-7-carboxamide |
InChI |
InChI=1S/C10H12N2O/c1-11-10(13)8-4-2-3-7-5-6-12-9(7)8/h2-4,12H,5-6H2,1H3,(H,11,13) |
Clé InChI |
VGZFKNRURKBMQJ-UHFFFAOYSA-N |
SMILES canonique |
CNC(=O)C1=CC=CC2=C1NCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


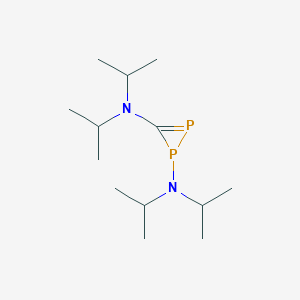

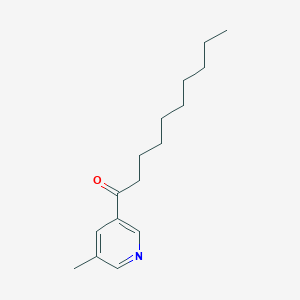
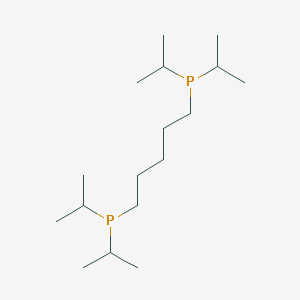
![Benzene, 1-chloro-3-[1,2-dibromo-1-(bromomethyl)ethyl]-](/img/structure/B12575240.png)
![Bis[(trimethylsilyl)methyl] phenylarsonate](/img/structure/B12575246.png)
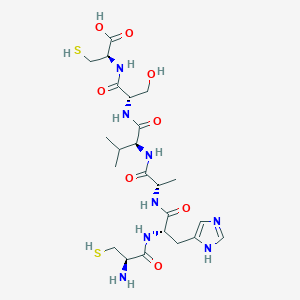
![N,N-Didodecyl-4-[2-(pyridin-4-YL)ethenyl]aniline](/img/structure/B12575249.png)
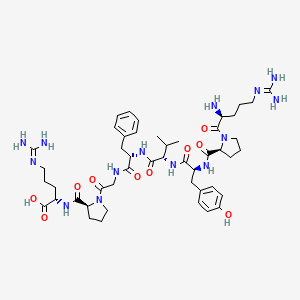
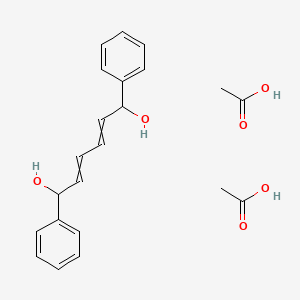
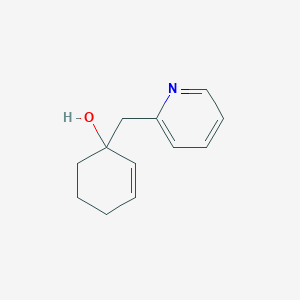
![Naphtho[2,3-c]furan-4,9-dione, 5,8-dihydroxy-1-methyl-](/img/structure/B12575274.png)
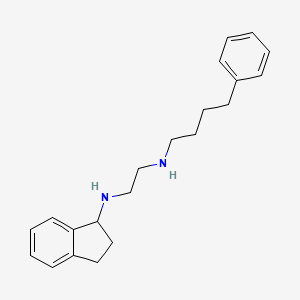
![3,4,5-Tris[(S)-3,7-dimethyloctyloxy]aniline](/img/structure/B12575298.png)
